17.5-Fold Selective Transport of Sorafenib beta-D-Glucuronide by Hepatic Uptake Transporters vs. Weak Transport of Parent Sorafenib
In HEK293 cells stably expressing the murine ortholog Oatp1b2, sorafenib-β-D-glucuronide (SG) exhibited a 17.5-fold greater cellular uptake compared to vector-control cells. In contrast, sorafenib parent uptake over control was only ~1.5-fold [1]. Similarly, SG was identified as a transported substrate of human OATP1B1 (10.6‑fold) and OATP1B3 (6.4‑fold), while sorafenib transport by these carriers was minimal. This demonstrates that the glucuronide is a far more avid substrate for the OATP1B family than its parent compound.
| Evidence Dimension | Cellular uptake via hepatic influx transporters |
|---|---|
| Target Compound Data | Sorafenib-β-D-glucuronide: Oatp1b2 17.5‑fold; OATP1B1 10.6‑fold; OATP1B3 6.4‑fold vs. vector control |
| Comparator Or Baseline | Sorafenib (parent): Oatp1b2 ≈1.5‑fold vs. vector control |
| Quantified Difference | ~12‑fold greater uptake for SG via Oatp1b2; parent transport negligible |
| Conditions | HEK293 cells stably transfected with Oatp1b2/OATP1B1/OATP1B3; uptake measured at steady state; PAMPA diffusion assay confirmed low passive permeability (<4%) for sorafenib |
Why This Matters
Procurement of SG is essential for any in‑vitro transporter assay intended to evaluate OATP‑mediated drug‑drug interactions; the parent drug cannot serve as a surrogate substrate.
- [1] Zimmerman EI, Hu S, Roberts JL, et al. Contribution of OATP1B1 and OATP1B3 to the disposition of sorafenib and sorafenib-glucuronide. Clin Cancer Res. 2013;19(6):1458-1466. doi:10.1158/1078-0432.CCR-12-3306. View Source
